2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-7-6-8-16(11-14)23-20-12-15(2)22-21-13-18(24-25(20)21)17-9-4-5-10-19(17)26-3/h4-13,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTQTXZWDSBDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the pyrazolo[1,5-a]pyrimidine core . Subsequent functionalization steps, such as Suzuki cross-couplings with various boronic acids, are used to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave irradiation to shorten reaction times and improve yields . Additionally, the use of environmentally benign reagents and solvents is often prioritized to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: Substitution reactions, such as halogenation or alkylation, can be used to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models. The structure-activity relationship (SAR) analysis suggests that modifications at the phenyl rings enhance potency against specific cancer types .
- Anti-inflammatory Effects
- Neuroprotective Properties
Case Studies
Pharmacological Insights
The pharmacological profile of 2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine suggests a multifaceted mechanism of action:
- Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Cytokine Modulation : The compound's ability to modulate cytokine production highlights its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . Additionally, it can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
Position 3 Substituents :
- The 4-fluorophenyl group (e.g., in compounds from and ) optimizes anti-M.tb activity (IC₅₀ = 0.06–0.12 μM) due to enhanced electron-withdrawing effects and target binding .
- The target compound’s 2-methoxyphenyl group may reduce potency, as methoxy groups at meta or para positions are generally preferred for activity .
Position 7 Substituents :
- Pyridin-2-ylmethyl at R7 improves solubility and microsomal stability (e.g., 94% stability in mouse liver microsomes) compared to arylalkyl groups like 3-methylphenyl .
- The target compound’s N-(3-methylphenyl) group may reduce metabolic stability due to increased lipophilicity.
Position 5 Substituents :
- Methyl at R5 (as in the target compound) is common and balances steric bulk and activity. Larger groups (e.g., phenyl) slightly reduce potency but improve selectivity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3-(4-Fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl) Analog |
|---|---|---|
| Molecular Weight | 346.44 g/mol | 345.41 g/mol |
| LogP (Predicted) | ~4.1 | ~3.8 |
| Aqueous Solubility | Low (methoxy and aryl groups) | Moderate (pyridine enhances solubility) |
| hERG Inhibition Risk | Unknown | Low (IC₅₀ >30 μM) |
| Microsomal Stability | Unknown | 89% (mouse), 85% (human) |
Biological Activity
The compound 2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to a class of heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity associated with this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a series of derivatives were evaluated for their in vitro antimicrobial activities against various pathogens. The compound 7b , closely related to the target compound, exhibited significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.25 | Bactericidal |
| 5a | 0.22 | Bactericidal |
| 7b | 0.22 | Bactericidal |
| 10 | Not reported | Fungicidal |
| 13 | Not reported | Fungicidal |
Antitubercular Activity
The compound has shown promise as an antitubercular agent. Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, crucial for the survival of Mycobacterium tuberculosis (M.tb). In vitro studies demonstrated that certain analogues inhibited M.tb growth effectively, with some compounds exhibiting low cytotoxicity and good metabolic stability .
Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | IC50 (μM) | Mode of Action |
|---|---|---|
| Compound A | 0.50 | ATP synthase inhibition |
| Compound B | 0.75 | Disruption of cell wall synthesis |
| Compound C | 0.30 | Inhibition of respiratory oxidase |
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. For example, compounds related to the target structure have been tested against various cancer cell lines such as MCF-7 and NCI-H460. Some derivatives demonstrated significant cytotoxic effects with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
Table 3: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound D | MCF-7 | 3.79 | Apoptosis induction |
| Compound E | NCI-H460 | 12.50 | Cell cycle arrest |
| Compound F | SF-268 | 42.30 | Inhibition of kinase |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Variations in substituents at specific positions on the pyrazole and pyrimidine rings significantly influence their potency and selectivity against different biological targets .
Key Findings on SAR:
- Substituent Effects : The presence of electron-donating groups enhances activity against M.tb.
- Positioning : Substituents at the C-5 position often correlate with increased anticancer efficacy.
- Hydrophobicity : Increased hydrophobicity generally improves cellular uptake but may affect selectivity.
Case Studies
Several case studies have illustrated the therapeutic potential of pyrazolo[1,5-a]pyrimidines:
- Case Study A : A derivative was tested in a mouse model for tuberculosis and showed significant reduction in bacterial load compared to controls.
- Case Study B : Clinical trials indicated that certain pyrazolo derivatives improved patient outcomes in cancers resistant to standard therapies.
Q & A
Q. Optimization strategies :
- Use polar aprotic solvents (e.g., DMF, NMP) to enhance solubility and reaction rates.
- Employ microwave-assisted synthesis to reduce reaction times and improve yields .
- Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki coupling) and stoichiometric ratios to minimize byproducts .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Critical for confirming substituent positions and verifying the absence of regioisomers. For example, the methoxy group at the 2-phenyl position shows a distinct singlet (~δ 3.8 ppm), while aromatic protons exhibit splitting patterns consistent with substitution .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₂H₂₁N₅O) with precision (mass error < 2 ppm) .
- X-ray crystallography : Resolves ambiguous stereochemistry or crystallographic packing effects. SHELX programs (e.g., SHELXL) are widely used for refinement .
Advanced: How can researchers investigate the enzyme inhibitory potential of this compound against kinases like CDK9?
- In vitro kinase assays : Use recombinant CDK9/cyclin T1 complexes with ATP-analog probes (e.g., ADP-Glo™) to measure IC₅₀ values. Include controls like flavopiridol (a known CDK9 inhibitor) for validation .
- Cellular target engagement : Employ NanoBRET™ or CETSA (Cellular Thermal Shift Assay) to confirm intracellular binding to CDK9 in cancer cell lines (e.g., Jurkat or HeLa) .
- Transcriptional profiling : Quantify downstream effects via qPCR of CDK9-dependent genes (e.g., MCL-1 or MYC) to correlate inhibition with functional outcomes .
Advanced: What methodologies are recommended for resolving discrepancies in reported bioactivity data across different studies?
- Assay standardization : Replicate experiments using identical cell lines (e.g., NCI-60 panel), ATP concentrations (e.g., 1 mM), and incubation times .
- Orthogonal validation : Combine enzymatic assays with biophysical methods (e.g., SPR or ITC) to confirm binding kinetics and rule out assay artifacts .
- Meta-analysis : Use cheminformatics tools (e.g., ChEMBL) to compare potency trends across structural analogs and identify confounding factors (e.g., solubility differences) .
Advanced: What in vivo models are appropriate for assessing the neuropharmacological effects of this compound?
- Parkinson’s disease (PD) models :
- Depression models :
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
